1-Bromo-3,5-dimethoxy-2-nitrobenzene

Catalog No.
S6642629
CAS No.
1379358-18-5
M.F
C8H8BrNO4
M. Wt
262.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,5-dimethoxy-2-nitrobenzene

CAS Number

1379358-18-5

Product Name

1-Bromo-3,5-dimethoxy-2-nitrobenzene

IUPAC Name

1-bromo-3,5-dimethoxy-2-nitrobenzene

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

InChI

InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3

InChI Key

KODPKAQPETYBEG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC

1-Bromo-3,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4C_8H_8BrNO_4 and a molecular weight of approximately 262.06 g/mol. It is characterized by the presence of a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring. The compound typically appears as pale yellow crystals and is known for its utility as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

, including:

  • Nitration: 1-Bromo-3,5-dimethoxybenzene can be nitrated to form 1-Bromo-3,5-dimethoxy-2-nitrobenzene through electrophilic aromatic substitution.
  • Cross-Coupling Reactions: It serves as an important intermediate in cross-coupling reactions, which are essential for synthesizing complex organic molecules .
  • Demethylation: The methoxy groups can be removed to yield other derivatives such as 5-bromo-benzene-1,3-diol via treatment with boron tribromide .

1-Bromo-3,5-dimethoxy-2-nitrobenzene can be synthesized through several methods:

  • Nitration of 1-Bromo-3,5-dimethoxybenzene: This method involves treating 1-Bromo-3,5-dimethoxybenzene with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group.
  • Iridium-Catalyzed Arene Borylation: Starting from 1,3-dimethoxybenzene, this method utilizes iridium catalysts to facilitate the borylation process followed by bromination to yield the desired compound .

The primary applications of 1-Bromo-3,5-dimethoxy-2-nitrobenzene include:

  • Pharmaceutical Synthesis: It is widely used as an intermediate in the synthesis of pharmaceutical compounds and inhibitors.
  • Material Science: The compound may also find applications in developing new materials or chemical sensors due to its unique chemical structure .

Several compounds share structural similarities with 1-Bromo-3,5-dimethoxy-2-nitrobenzene. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexNotable Features
1-Bromo-3-methoxy-2-nitrobenzene500298-30-60.98Contains one methoxy group instead of two
1-Bromo-3-ethoxy-2-nitrobenzene1807041-59-30.95Ethoxy group replaces one methoxy group
4-Bromo-2-methoxy-5-nitroaniline1421371-97-20.93Aniline derivative with different positioning
5-Bromo-1,3-dimethoxy-2-nitrobenzene815632-47-40.93Different position of bromine and nitro groups
4-Bromo-2-methoxy-1-nitrobenzene103966-66-10.91Different substitution pattern on the benzene ring

These compounds illustrate variations in substituents and their positions on the benzene ring while maintaining some structural similarities to 1-Bromo-3,5-dimethoxy-2-nitrobenzene. Each variant may exhibit distinct chemical properties and biological activities that warrant further study .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

260.96367 g/mol

Monoisotopic Mass

260.96367 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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